

Application Note and Protocol: Purification of 5-Bromo-2-methylbenzonitrile by Recrystallization

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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzonitrile

Cat. No.: B118137

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Bromo-2-methylbenzonitrile** is a valuable building block in organic synthesis, frequently used as an intermediate in the development of pharmaceuticals and other complex molecules. The purity of this intermediate is crucial for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This method leverages the differences in solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

This document provides a detailed protocol for the purification of **5-Bromo-2-methylbenzonitrile** using the recrystallization technique, including solvent selection, a step-by-step procedure, and expected outcomes.

Data Presentation

The physicochemical properties of **5-Bromo-2-methylbenzonitrile** are summarized below. A curated list of potential solvents for screening is provided, based on the compound's aromatic and nitrile functionalities.

Table 1: Physicochemical Properties and Solvent Screening Data for **5-Bromo-2-methylbenzonitrile**

Property	Value	Reference
CAS Number	156001-51-3	[1][2][3]
Molecular Formula	C ₈ H ₆ BrN	[1][3][4]
Molecular Weight	196.04 g/mol	[1][3][4]
Appearance	White to off-white solid	[1][2]
Melting Point	47-51 °C	[1][2]
Initial Purity (Typical)	~97%	[1]
Potential Solvents	Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate	[5][6][7]
Solvent Pairs: Ethyl Acetate/Heptane, Toluene/Hexane, Ethanol/Water	[8][9]	

Experimental Protocols

Solvent Selection Protocol

The choice of solvent is the most critical parameter for a successful recrystallization.[10] The ideal solvent should exhibit high solubility for **5-Bromo-2-methylbenzonitrile** at high temperatures and low solubility at room or sub-ambient temperatures.

- Screening: Place approximately 20-30 mg of crude **5-Bromo-2-methylbenzonitrile** into several small test tubes.
- Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate/heptane) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.
- Heating: Gently heat the test tubes that show poor solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.

- Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
- Observation: The optimal solvent or solvent system is the one that yields a large quantity of crystalline precipitate upon cooling.

Recrystallization Protocol for 5-Bromo-2-methylbenzonitrile

This protocol outlines the general procedure. The exact solvent and volumes should be determined from the screening protocol above.

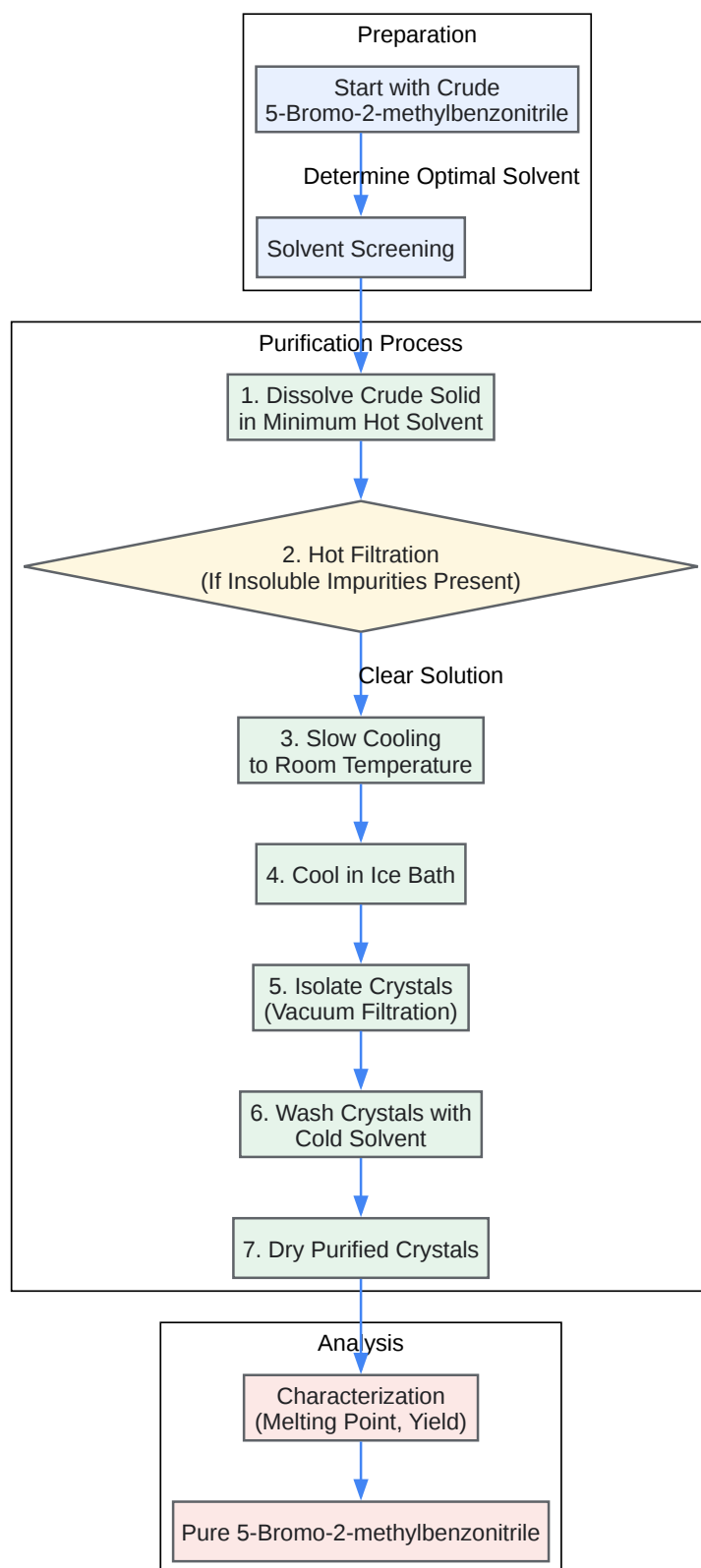
- Dissolution: Place the crude **5-Bromo-2-methylbenzonitrile** in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the minimum amount of the chosen recrystallization solvent required to create a slurry. Heat the flask on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
- Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a powder funnel containing fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities. This step prevents premature crystallization of the desired product.
- Crystallization: Remove the flask containing the clear solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[\[11\]](#)
- Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[\[10\]](#)
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
- Drying: Transfer the purified crystals to a watch glass and allow them to air dry. For faster results, dry the crystals in a vacuum oven at a temperature well below the compound's

melting point.

- Characterization: Determine the melting point of the dried, purified crystals. A successful purification should result in a sharper and narrower melting point range compared to the crude material. Weigh the final product to calculate the percent recovery.

Visualizations

The following diagram illustrates the logical workflow of the purification process.



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Caption: Workflow for the purification of **5-Bromo-2-methylbenzonitrile**.

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